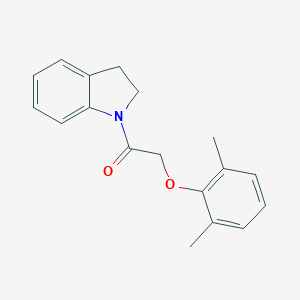![molecular formula C22H21BrN2O3S B320092 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B320092.png)
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a sulfonyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the bromination of 4-methylbenzoic acid to form 3-bromo-4-methylbenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride reacts with 4-[(3,4-dimethylanilino)sulfonyl]aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic rings can undergo oxidation to form quinones.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or quinones.
Reduction: Formation of sulfides or reduced aromatic rings.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.
Material Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized polymers.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding assays.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic rings can participate in π-π stacking interactions. These interactions can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-N,N-dimethylaniline: Similar structure but lacks the sulfonyl and benzamide groups.
4-bromo-3-methylbenzonitrile: Similar brominated aromatic ring but with a nitrile group instead of the sulfonyl and benzamide groups.
3,5-dibromo-4-methylaniline: Contains two bromine atoms and lacks the sulfonyl and benzamide groups.
Uniqueness
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C22H21BrN2O3S |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-14-5-7-19(12-16(14)3)25-29(27,28)20-10-8-18(9-11-20)24-22(26)17-6-4-15(2)21(23)13-17/h4-13,25H,1-3H3,(H,24,26) |
Clave InChI |
ADVODPTWGMDCHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320009.png)
![2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B320010.png)
![N-allyl-2-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B320011.png)
![N-cyclohexyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B320012.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320015.png)
![2-{[(3,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320017.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320019.png)
![2-(3,5-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320021.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320023.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320024.png)
![2-(2,6-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320026.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B320030.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320031.png)

